molecular formula C20H21N3O4 B5550075 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide

Cat. No. B5550075
M. Wt: 367.4 g/mol
InChI Key: ODDDWXQFHJRGDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is attached to a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (O-CH3) attached at the 3rd and 4th positions . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide functional group .

Scientific Research Applications

Chemical Reactivity and Synthesis

Chemical studies on similar compounds have demonstrated the potential for oxidation processes and the synthesis of N-Mannich bases with antimicrobial and anti-proliferative activities. For instance, the chemical oxidation of an anticonvulsant similar in structure has been explored, revealing various oxidation sites and leading to the creation of novel derivatives (Adolphe-Pierre et al., 1998). Additionally, the synthesis of 1,3,4-oxadiazole N-Mannich bases has shown promising antimicrobial and anti-proliferative properties, suggesting potential applications in the development of new therapeutic agents (Al-Wahaibi et al., 2021).

Antimicrobial and Antitubercular Agents

Novel 1,3,4-oxadiazole analogues have been evaluated for their antimicrobial and antitubercular activities, indicating their potential as new therapeutic agents. Molecular properties prediction and synthesis of these analogues have shown potent activities, which are promising for the development of drugs targeting microbial infections (Ahsan et al., 2011).

Pharmacological Applications

Research has also focused on the pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for various biological activities including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This indicates the broad spectrum of potential medical applications of compounds related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide, providing insights into their utility in developing new treatments for diverse health conditions (Faheem, 2018).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-6-5-7-15(10-13)20(24)23(2)12-18-21-19(22-27-18)14-8-9-16(25-3)17(11-14)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDDWXQFHJRGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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